BenchChemオンラインストアへようこそ!

1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid

Acid Dissociation Constant Aqueous Solubility Peptide Coupling pH

This Boc-protected, N-methylated, α,α-disubstituted amino acid (CAS 1435805-19-8) is a critical building block for medicinal chemistry programs requiring conformational constraint and reduced peptide polarity. Unlike non-methylated analogs (e.g., Boc-Acc6; CAS 115951-16-1), the N-methyl group eliminates a hydrogen bond donor, enhancing passive membrane permeability. The acid-labile Boc group permits direct incorporation into standard solid-phase peptide synthesis under mild TFA deprotection. To avoid cross-identity errors with the isobaric positional isomer (CAS 204514-23-8), always specify CAS 1435805-19-8—confirm receipt via ¹H NMR or HPLC. Supplied as a white to off-white solid at ≥98% purity; store at 2–8°C protected from light.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
Cat. No. B7894248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1(CCCCC1)C(=O)O
InChIInChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14(4)13(10(15)16)8-6-5-7-9-13/h5-9H2,1-4H3,(H,15,16)
InChIKeyGHZYEJRZDHQHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid: A Sterically Constrained, N-Methyl Boc-Protected Cyclohexyl Amino Acid Building Block [1]


1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid (CAS 1435805-19-8; MF C₁₃H₂₃NO₄; MW 257.33) is a synthetic, non-proteinogenic α,α-disubstituted amino acid derivative . It features a cyclohexane ring at the α-carbon with both a carboxylic acid group and a Boc-protected N-methylamino group attached to the same Cα atom, creating a quaternary centre that imposes severe conformational restriction [1]. The compound is supplied as a white to off-white solid, typically at ≥98% purity (HPLC), with storage recommended at 2–8°C protected from light . It serves as a protected building block for solid-phase and solution-phase peptide synthesis, where the acid-labile Boc group permits controlled N-deprotection under mild acidic conditions (e.g., TFA) .

Why 1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic Acid Cannot Be Substituted by Common Boc-Amino Acid Analogs [1]


The combination of a fully substituted α-carbon (Cα-tetrasubstituted centre), a bulky cyclohexane ring, and N-methylation within a single Boc-protected scaffold creates a physicochemical and conformational profile distinct from superficially similar building blocks [1]. Non-methylated analogs such as Boc-1-aminocyclohexane-1-carboxylic acid (Boc-Acc6; CAS 115951-16-1) retain a hydrogen bond donor (N–H) that alters both solubility and peptide backbone geometry . Positional isomers such as Boc-N-methyl-tranexamic acid (CAS 165947-29-5) differ in substitution pattern (1,4-disubstituted vs. 1,1-disubstituted) and molecular formula, leading to divergent steric environments . These structural differences directly impact coupling efficiency, intermediate stability, and the conformational properties of derived peptides, meaning that generic in-class substitution without empirical validation carries a high risk of synthetic failure or altered biological readout.

Quantitative Differentiation Evidence: 1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic Acid vs. Closest Analogs [REFS-1][REFS-2]


N-Methylation Alters Acid-Base Character Relative to Non-Methylated Boc-Acc6

The predicted pKa of the carboxylic acid group in 1-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid is 4.17 ± 0.20 . For the non-methylated analog Boc-1-aminocyclohexane-1-carboxylic acid (Boc-Acc6; CAS 115951-16-1), no experimentally determined pKa value is publicly reported; however, the presence of the N–H hydrogen bond donor in Boc-Acc6 alters the local electrostatic environment around the carboxyl group compared with the N–CH₃ group in the target compound. The N-methyl substitution eliminates one hydrogen bond donor site while introducing a modest electron-donating inductive effect, which collectively shifts the acid-base equilibrium of the adjacent carboxylic acid [1].

Acid Dissociation Constant Aqueous Solubility Peptide Coupling pH

Physical Form and Handling: Solid vs. Variable Morphology of Boc-Acc6

The target compound is commercially supplied as a consistent white to off-white solid . The closest non-methylated analog, Boc-1-aminocyclohexane-1-carboxylic acid (Boc-Acc6), has a reported melting point of 176–178 °C (with decomposition) and is described as a white powder . The decomposition-on-melting behavior of Boc-Acc6 indicates thermal lability near the melting transition, which may complicate melt-based formulation or high-temperature drying protocols. The target compound‘s physical form is consistently described as a solid without reports of decomposition at ambient temperature, suggesting superior ambient handling robustness for automated solid-dispensing workflows .

Solid Handling Automated Weighing Process Reproducibility

N-Methyl Substitution Eliminates a Hydrogen Bond Donor: Conformational Implications for Peptide Backbone Design [1][2]

Crystallographic studies of the non-methylated Acc6 residue (Boc-Acc6-OH) demonstrate that the N–H group participates in intramolecular hydrogen bonding that stabilises folded, potentially helical conformations in model peptides [1]. In the target compound, the N–H is replaced by N–CH₃, which removes this hydrogen bond donor capability. N-Methylation of peptide backbones is well-established to increase membrane permeability and metabolic stability by reducing the number of solvent-exposed hydrogen bond donors, albeit sometimes at the expense of conformational flexibility [2]. For researchers designing β-turn mimetics or conformationally constrained peptides, the target compound offers a pre-installed N-methyl group at the sterically congested Cα position, a feature that would require an additional synthetic step if starting from Boc-Acc6 [2].

Conformational Restriction β-Turn Mimicry Peptide Backbone Engineering

Substitution Pattern Differentiation from Boc-N-Methyl-Tranexamic Acid: 1,1- vs. 1,4-Disubstitution

A common procurement error is confusing 1-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid (C₁₃H₂₃NO₄; MW 257.33) with Boc-N-methyl-tranexamic acid (trans-4-(((tert-butoxycarbonyl)(methyl)amino)methyl)cyclohexane-1-carboxylic acid; C₁₄H₂₅NO₄; MW 271.35) . The two differ in molecular formula, molecular weight, and crucially in the cyclohexane substitution pattern: the target compound is 1,1-disubstituted (both functional groups on the same ring carbon), while Boc-N-methyl-tranexamic acid is 1,4-trans-disubstituted . This topological difference produces profoundly different steric environments around the reactive centres, affecting coupling kinetics and the conformational space accessible to the resulting peptide .

Regioisomer Purity Steric Environment Molecular Formula Identity

Acc6 Scaffold Provenance Supports Use in Conformationally Constrained Peptide Design [1][2]

The 1-aminocyclohexane-1-carboxylic acid (Acc6) scaffold has been extensively characterised crystallographically: the cyclohexane ring adopts a near-perfect chair conformation, and the Acc6 residue promotes folded, potentially helical backbone conformations with torsion angles φ and ψ that correspond to the helical region of the Ramachandran map [1]. Peptides containing Acc6 have been shown to adopt β-turn conformations stabilised by intramolecular hydrogen bonds; for example, Boc-Aib-Acc6-NHMe crystallises as a type III β-turn [2]. The target compound retains the Acc6 scaffold while adding N-methyl substitution at the α-amino position, allowing researchers to exploit this well-characterised conformational propensity while simultaneously modulating hydrogen bonding and lipophilicity through N-methylation [1][2].

Conformationally Constrained Peptides β-Turn Stabilization Peptidomimetics

Molecular Weight Differentiation from Common Procurement Confusers

The target compound (MW 257.33) can be confused during procurement with three chemically distinct analogs: (i) Boc-1-aminocyclohexane-1-carboxylic acid (Boc-Acc6; MW 243.30; Δ = 14.03 Da), (ii) Boc-N-methyl-tranexamic acid (MW 271.35; Δ = 14.02 Da), and (iii) 1-[(Boc-amino)methyl]cyclohexanecarboxylic acid (MW 257.33; identical MW but distinct connectivity) . The third analog is particularly problematic as it shares the same molecular weight and formula, differing only in the attachment point of the Boc-aminomethyl group to the cyclohexane ring . Only the target compound features the N-Boc-N-methylamino group directly attached to the Cα carbon bearing the carboxylic acid (1,1-disubstitution pattern) .

Inventory Management CAS Verification Quality Control

Optimal Application Scenarios for 1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid Based on Verified Differential Evidence [1][2]


Design of N-Methylated, Conformationally Constrained Peptidomimetics Requiring a Quaternary α-Carbon [REFS-1][REFS-2]

For medicinal chemistry programs targeting β-turn or helical peptide mimetics, this building block provides a pre-validated Acc6 scaffold that imposes well-characterised torsional constraints (φ/ψ angles in the helical region) while the N-methyl group simultaneously eliminates a backbone hydrogen bond donor [1]. This is particularly valuable when the design hypothesis requires both conformational restriction (to reduce entropic penalty upon target binding) and reduced polarity (to improve passive membrane permeability) [2]. The protected form allows direct incorporation into standard Boc-strategy solid-phase peptide synthesis without additional N-methylation steps [1][2].

Structure-Activity Relationship (SAR) Studies Exploring N-Methylation Effects at Sterically Hindered Positions [REFS-1]

When conducting systematic SAR around a peptide lead, comparing the target compound (N-methyl Acc6) with Boc-Acc6 (non-methylated; CAS 115951-16-1) allows deconvolution of the contributions of hydrogen bonding vs. steric effects at the Cα position [1]. The difference of a single N-methyl group (ΔMW = +14.03 Da) provides a minimal chemical perturbation that can be correlated with changes in target affinity, cellular permeability, and metabolic stability. The documented physical properties of the target compound—predicted pKa 4.17 ± 0.20, white to off-white solid appearance— facilitate consistent formulation and handling across multiple SAR iterations [1].

Synthesis of Peptide Therapeutics Where Reduced Hydrogen Bond Donor Count Is Required for Oral Bioavailability [REFS-1][REFS-2]

N-Methylation of peptide backbones is a validated strategy for improving oral bioavailability by reducing solvation energy and increasing lipophilicity [1]. The target compound delivers a protected, N-methylated, sterically constrained amino acid that can be incorporated at positions where both conformational restriction and reduced polarity are desired [2]. The Boc group enables standard acidolytic deprotection (TFA) compatible with both batch and continuous-flow peptide synthesis platforms [2]. For programs advancing peptides toward preclinical development, using a pre-methylated building block avoids the need for post-synthetic N-methylation, which can be low-yielding at sterically hindered sites [1].

Quality Control and Inventory Assurance: Preventing Regioisomer Misidentification in Automated Compound Management [REFS-1][REFS-2]

Given that the target compound shares its molecular formula and molecular weight (C₁₃H₂₃NO₄; MW 257.33) with 1-[(Boc-amino)methyl]cyclohexanecarboxylic acid (CAS 204514-23-8), automated compound management systems that rely solely on mass-based identification are at risk of cross-identity errors [1]. Procurement protocols should mandate confirmation by ¹H NMR or HPLC retention time comparison against an authentic standard. The target compound's CAS number (1435805-19-8) and its 1,1-disubstitution pattern must be explicitly specified in purchase orders to avoid delivery of the isobaric but structurally distinct analog, which differs in the connectivity of the Boc-aminomethyl moiety to the cyclohexane ring [1][2].

Quote Request

Request a Quote for 1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.